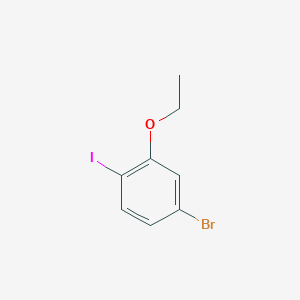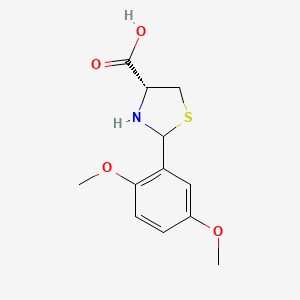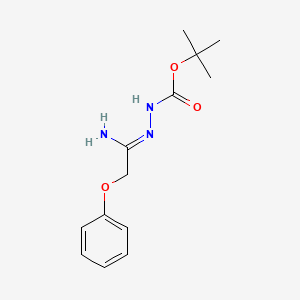![molecular formula C16H20N2O3 B1393011 tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate CAS No. 1251950-61-4](/img/structure/B1393011.png)
tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate
Vue d'ensemble
Description
Tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate, also known as ‘TBMPB’, is an organic compound with a wide range of applications in scientific research. It has been used in various experiments as a reagent, as a catalyst, and as a building block for synthesizing other compounds. TBMPB is a versatile compound that has been studied extensively and is used in a variety of contexts.
Applications De Recherche Scientifique
Prodrug Applications
- (2-oxo-1,3-dioxol-4-yl)methyl and (5-tert-butyl-2-oxo-1, 3-dioxol-4-yl)methyl esters, similar in structure to the tert-butyl group, have been evaluated as progenitors of 3-hydroxy-alpha-methyltyrosine, indicating potential application as prodrugs. These esters have shown to convert cleanly to their target compounds and possess significant bioavailability, suggesting a potential pathway for designing prodrugs using tert-butyl structures (Saari et al., 1984).
Enzyme Induction and Anticarcinogenic Properties
- Tert-butyl compounds have been studied for their ability to induce enzyme activity and exhibit anticarcinogenic properties. For instance, tert-butyl-4-hydroxyanisole (BHA) has been investigated for its ability to induce detoxifying enzymes, with varying induction patterns based on the chemical nature of the inducer, target tissue, and enzymes elevated (De Long et al., 1985). Similar studies on BHA derivatives have shown a reduction in tumor formation in mice, suggesting potential anticarcinogenic effects and enzyme induction by tert-butyl-related compounds (Wattenberg et al., 1980).
Antihyperglycemic and Antihypertensive Applications
- N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, bearing a tert-alkyl chain, have demonstrated promising results as ligands for the human recombinant receptor hCB1. Some derivatives have shown to improve hCB1 receptor affinity and demonstrated dose-dependent reduction in food intake in rats, indicating potential therapeutic applications in metabolism or appetite regulation (Silvestri et al., 2010).
Toxicity and Metabolism Studies
- Tert-butyl compounds have been a subject of toxicity and metabolism studies. For instance, the toxicity of butylated hydroxytoluene (BHT) and its transformation to BHT-quinone methide in rats has been explored, providing insights into the metabolic pathways and potential toxic effects of tert-butyl-related compounds (Tajima et al., 1981).
Propriétés
IUPAC Name |
tert-butyl 2-[3-(hydroxymethyl)-5-methylpyrazol-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-9-12(10-19)17-18(11)14-8-6-5-7-13(14)15(20)21-16(2,3)4/h5-9,19H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMGDDPPJMABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)
![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)
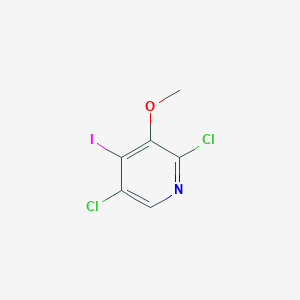
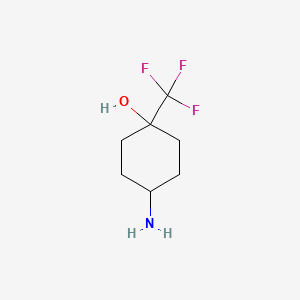
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine](/img/structure/B1392941.png)
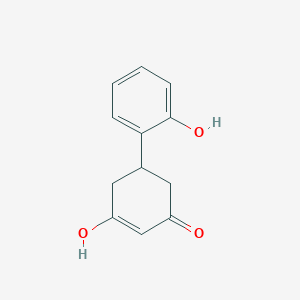
![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate](/img/structure/B1392943.png)
![N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392944.png)
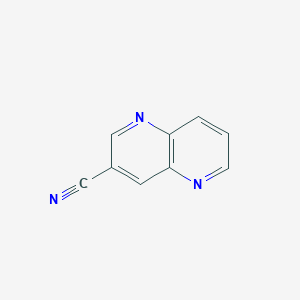
![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)
